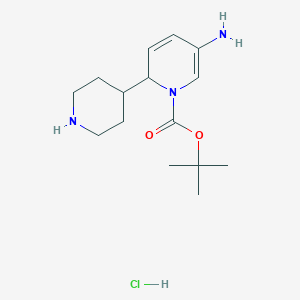
C15H26ClN3O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C15H26ClN3O2 is known as Metolachlor. It is an organic compound widely used as an herbicide. Metolachlor is a derivative of aniline and belongs to the chloroacetanilide family of herbicides. It is highly effective against grasses and is commonly used in agricultural settings to control weeds in crops such as corn, soybeans, peanuts, sorghum, and cotton .
Preparation Methods
Metolachlor is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The synthetic route involves the condensation of MEA with methoxyacetone to form an imine, which is then hydrogenated to yield primarily the S-stereoisomeric amine. This secondary amine is subsequently acetylated with chloroacetyl chloride . Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using solvent-free or catalytic processes to enhance efficiency .
Chemical Reactions Analysis
Metolachlor undergoes various chemical reactions, including:
Oxidation: Metolachlor can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Metolachlor into different amine derivatives.
Substitution: Metolachlor can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Metolachlor has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Research on Metolachlor’s effects on plant physiology and its role in inhibiting specific enzymes involved in plant growth.
Medicine: Investigations into potential therapeutic uses and toxicological studies to understand its impact on human health.
Mechanism of Action
Metolachlor exerts its herbicidal effects by inhibiting elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway. This inhibition disrupts cell division and elongation in target plants, leading to their death . The molecular targets include specific enzymes involved in the biosynthesis of essential plant hormones.
Comparison with Similar Compounds
Metolachlor is compared with other chloroacetanilide herbicides such as acetochlor and alachlor. While all these compounds share a similar mode of action, Metolachlor is unique due to its higher efficacy and lower application rates. Similar compounds include:
Acetochlor: Another chloroacetanilide herbicide with similar uses but different environmental persistence.
Alachlor: Known for its broader spectrum of activity but higher toxicity compared to Metolachlor.
Metolachlor’s unique stereoisomeric composition and optimized production methods make it a preferred choice in many agricultural applications.
Properties
Molecular Formula |
C15H26ClN3O2 |
|---|---|
Molecular Weight |
315.84 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H25N3O2.ClH/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;/h4-5,10-11,13,17H,6-9,16H2,1-3H3;1H |
InChI Key |
QNEZNCODIXZQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















